1,3-Dioxolane, 2-(2,5-dimethoxyphenyl)-
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Overview
Description
1,3-Dioxolane, 2-(2,5-dimethoxyphenyl)- is an organic compound that belongs to the class of dioxolanes Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolanes can be synthesized from carbonyl compounds through acetalization or ketalization reactions with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be employed under mild reaction conditions .
Industrial Production Methods
Industrial production of 1,3-dioxolanes typically involves large-scale acetalization processes using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of molecular sieves or orthoesters for effective water removal is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 2-(2,5-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be catalyzed by agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminium hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as organolithium or Grignard reagents.
Common Reagents and Conditions
Reduction: Lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Organolithium reagents (RLi) and Grignard reagents (RMgX) are frequently used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
1,3-Dioxolane, 2-(2,5-dimethoxyphenyl)- has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential as a muscarinic acetylcholine receptor agonist.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized as a solvent and co-monomer in the production of polyacetals.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 2-(2,5-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, as a muscarinic acetylcholine receptor agonist, it binds to and activates these receptors, leading to various physiological effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2-Dioxolane: An isomer of 1,3-dioxolane with adjacent oxygen atoms, often used as a peroxide.
1,3-Dioxane: A six-membered ring analog of 1,3-dioxolane, used in similar applications.
Uniqueness
This differentiates it from other dioxolanes and dioxanes, making it valuable in specific research and industrial contexts .
Properties
CAS No. |
72054-76-3 |
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Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H14O4/c1-12-8-3-4-10(13-2)9(7-8)11-14-5-6-15-11/h3-4,7,11H,5-6H2,1-2H3 |
InChI Key |
RREVKHLNNDJPDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2OCCO2 |
Origin of Product |
United States |
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